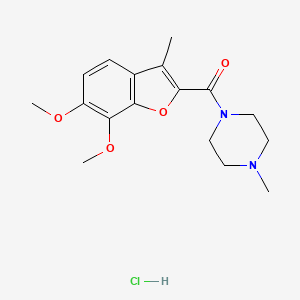
Piperazine, 1-((6,7-dimethoxy-3-methyl-2-benzofuranyl)carbonyl)-4-methyl-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 1-((6,7-dimethoxy-3-methyl-2-benzofuranyl)carbonyl)-4-methyl-, monohydrochloride is a chemical compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound’s unique molecular structure allows it to interact with different biological targets, making it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Piperazine, 1-((6,7-dimethoxy-3-methyl-2-benzofuranyl)carbonyl)-4-methyl-, monohydrochloride involves several steps. The starting materials typically include piperazine and 6,7-dimethoxy-3-methyl-2-benzofuran. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced technologies and equipment ensures that the compound is produced efficiently and meets the required quality standards.
Análisis De Reacciones Químicas
Types of Reactions: Piperazine, 1-((6,7-dimethoxy-3-methyl-2-benzofuranyl)carbonyl)-4-methyl-, monohydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the reaction’s outcome.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used
Aplicaciones Científicas De Investigación
Piperazine, 1-((6,7-dimethoxy-3-methyl-2-benzofuranyl)carbonyl)-4-methyl-, monohydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a tool for studying various biological processes and interactions. In medicine, the compound is investigated for its potential therapeutic effects, including its role in treating certain diseases. In industry, it is utilized in the production of various products, such as pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Piperazine, 1-((6,7-dimethoxy-3-methyl-2-benzofuranyl)carbonyl)-4-methyl-, monohydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s binding to these targets can modulate their activity, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to Piperazine, 1-((6,7-dimethoxy-3-methyl-2-benzofuranyl)carbonyl)-4-methyl-, monohydrochloride include other piperazine derivatives and benzofuran compounds. These compounds share structural similarities but may differ in their specific functional groups and properties.
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups and molecular structure. This uniqueness allows it to interact with different biological targets and exhibit distinct properties compared to other similar compounds.
Actividad Biológica
Piperazine derivatives have garnered attention in pharmacological research due to their diverse biological activities. The compound Piperazine, 1-((6,7-dimethoxy-3-methyl-2-benzofuranyl)carbonyl)-4-methyl-, monohydrochloride (CID 218484) is a notable example, exhibiting potential therapeutic applications and unique mechanisms of action.
Chemical Structure and Properties
- Molecular Formula : C22H24N2O4
- SMILES Notation : CC1=C(OC2=C1C=CC(=C2OC)OC)C(=O)N3CCN(CC3)C4=CC=CC=C4
- InChI Key : YJSJOBKLMAKGEG-UHFFFAOYSA-N
The compound features a complex structure that includes a benzofuran moiety and a piperazine ring, which are critical for its biological activity.
1. Interaction with Neurotransmitter Systems
Research indicates that piperazine derivatives can influence neurotransmitter systems. For instance, studies have shown that certain piperazine compounds can modulate serotonin and dopamine receptor activity, which may contribute to their psychoactive effects. Specifically, the compound may interact with the central nervous system (CNS), potentially affecting mood and cognition.
2. Antioxidant Activity
Piperazine derivatives have been reported to exhibit antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in various neurodegenerative diseases. The presence of methoxy groups in the benzofuran structure enhances the electron-donating ability of the compound, contributing to its antioxidant capacity.
Case Studies and Experimental Evidence
A study focused on the biological activity of piperazine derivatives highlighted their effects on neuronal cells. The findings suggested that these compounds could induce apoptosis in glial cells through mitochondrial pathways, indicating potential applications in treating neurodegenerative conditions .
Additionally, a comparative analysis of various piperazine compounds demonstrated that they could inhibit neuronal activity depending on their concentration, suggesting a dose-dependent effect on CNS activity .
Toxicology and Safety Profile
While detailed toxicological data for this specific compound are sparse, general findings on piperazine derivatives suggest that they may pose risks at high doses or with prolonged exposure. Research into similar compounds has indicated potential neurotoxicity and adverse effects on sensory processing .
Propiedades
Número CAS |
40713-19-7 |
|---|---|
Fórmula molecular |
C17H23ClN2O4 |
Peso molecular |
354.8 g/mol |
Nombre IUPAC |
(6,7-dimethoxy-3-methyl-1-benzofuran-2-yl)-(4-methylpiperazin-1-yl)methanone;hydrochloride |
InChI |
InChI=1S/C17H22N2O4.ClH/c1-11-12-5-6-13(21-3)16(22-4)15(12)23-14(11)17(20)19-9-7-18(2)8-10-19;/h5-6H,7-10H2,1-4H3;1H |
Clave InChI |
WWQBMXJCRSTRDV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(OC2=C1C=CC(=C2OC)OC)C(=O)N3CCN(CC3)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















